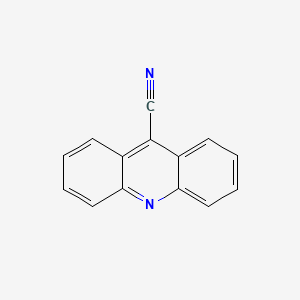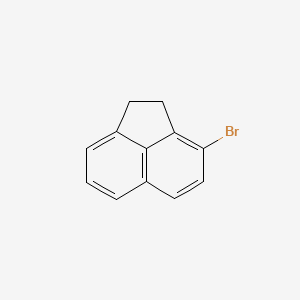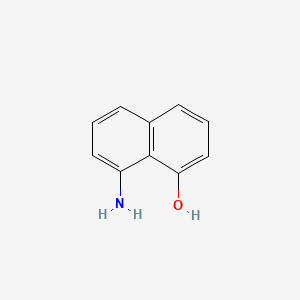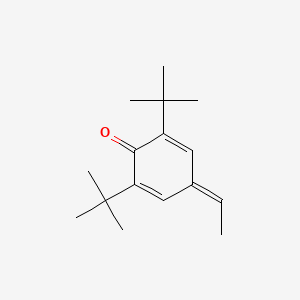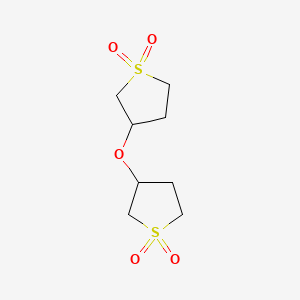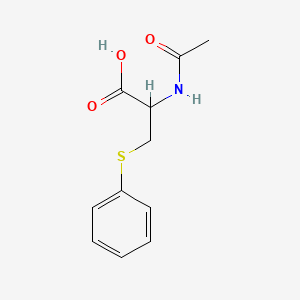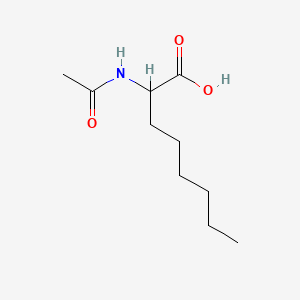![molecular formula C12H16BrNO B1266476 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine CAS No. 23136-18-7](/img/structure/B1266476.png)
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves various chemical reactions and techniques. For instance, one method involves the intramolecular cycloaddition reaction of certain precursors to form pyrrolidine rings with specific substituents (He, 2010). Another approach for synthesizing pyrrolidine derivatives includes reactions involving ethyl 2-methyl-2,3-butadienoate, which act as 1,4-dipole synthons in [4 + 2] annulation reactions with N-tosylimines, leading to the formation of tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Zhu et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. For example, in certain pyrrolidine compounds, the pyrrolidine and dihydropyran rings exhibit envelope conformations, and weak intermolecular hydrogen bonding can be observed in the crystal structure (He, 2010). The structural analysis is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
Pyrrolidine derivatives participate in a variety of chemical reactions, contributing to their versatility in synthetic chemistry. For instance, they can undergo Lewis acid-catalyzed reactions with ethyl (arylimino)acetates to selectively form pyrrolidine and tetrahydroquinoline derivatives depending on the substituents present (Lu & Shi, 2007). These reactions highlight the compounds' potential in creating complex molecules with diverse biological activities.
Scientific Research Applications
Synthesis and Biological Activity
- The first synthesis of biologically active natural bromophenols, including derivatives of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine, was achieved. These molecules showed powerful antioxidant activities and were tested against cholinergic enzymes, exhibiting potential in neurodegenerative disease research due to their inhibition of acetylcholinesterase and butyrylcholinesterase enzymes (Rezai et al., 2018).
Synthesis and Chemical Properties
- A study demonstrated the successful phosphine-catalyzed annulation to synthesize highly functionalized tetrahydropyridines, highlighting the versatility of pyrrolidine derivatives in complex organic syntheses (Zhu et al., 2003).
Quantitative Structure-Activity Relationship (QSAR) Modeling
- QSAR modeling was performed on novel compounds structurally related to this compound to predict their biological activities against Mycobacterium tuberculosis. This research aids in the design and development of potent anti-tubercular agents (Abdullahi et al., 2020).
Antimicrobial Activity
- Novel 4-pyrrolidin-3-cyanopyridine derivatives were synthesized, showing significant antimicrobial activity against various bacteria. This study highlights the potential of pyrrolidine derivatives in developing new antibacterial agents (Bogdanowicz et al., 2013).
Quantum Chemical Investigations
- DFT and quantum chemical investigations were conducted on substituted pyrrolidinones, providing insights into the molecular properties of these compounds. Such studies are crucial for understanding the behavior of these molecules at the atomic level (Bouklah et al., 2012).
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and a substance with specific target organ toxicity - single exposure (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .
properties
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOFOKGTZRFKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177701 | |
| Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23136-18-7 | |
| Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023136187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

